Desmopressin diacetate (DDAVP) is a synthetic analogue of the naturally occurring hormone arginine vasopressin (AVP). [, , , , , , ] It is classified as a synthetic peptide hormone with a primary focus on its antidiuretic properties. [, , ] In scientific research, DDAVP serves as a valuable tool for studying various physiological processes, including fluid balance, blood clotting, and cellular signaling pathways.
Desmopressin diacetate is classified as a peptide hormone. Its chemical structure is derived from the natural hormone arginine vasopressin, with specific modifications that enhance its pharmacological properties. The compound is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over its molecular structure.
The synthesis of desmopressin diacetate typically involves solid-phase synthesis techniques. Two notable methods include:
The synthesis process can be optimized to improve yield and purity while minimizing environmental impact by avoiding harsh chemical oxidants like iodine and hydrogen peroxide . The use of electrochemical methods for oxidation is particularly noted for its alignment with green chemistry principles.
Desmopressin diacetate has a complex molecular structure characterized by its peptide sequence, which includes modifications that enhance its stability and efficacy compared to natural vasopressin. The molecular formula is with a molecular weight of approximately 1129.27 g/mol .
The structural modifications involve:
The primary reactions involved in the synthesis of desmopressin diacetate include:
The reaction conditions are carefully controlled to optimize yield. For instance, pH adjustments using acetic acid are crucial during various stages to ensure proper coupling and oxidation reactions occur efficiently .
Desmopressin diacetate acts primarily on the kidneys by binding to vasopressin receptors (V2 receptors) located in renal collecting ducts. This binding stimulates aquaporin channels' insertion into the cell membranes, enhancing water reabsorption and concentrating urine.
Relevant analyses indicate that desmopressin diacetate maintains integrity under standard storage conditions, making it suitable for clinical use .
Desmopressin diacetate has several important scientific and medical applications:
Desmopressin diacetate (C₄₆H₆₄N₁₄O₁₂S₂·2C₂H₄O₂) is a synthetic cyclic nonapeptide with a molecular weight of 1189.32 g/mol. Its primary sequence is deamino-Cys¹-Tyr-Phe-Gln-Asn-Cys⁶-Pro-D-Arg-Gly-NH₂, featuring three critical modifications from native vasopressin: (1) replacement of N-terminal L-cysteine with deaminated 3-mercaptopropionic acid, (2) substitution of L-arginine with D-arginine at position 8, and (3) C-terminal amidation [7] [10]. The disulfide bridge between Cys¹ and Cys⁶ enforces a 20-membered ring structure, constraining conformational flexibility. The stereochemistry of D-Arg⁸ is essential for metabolic stability, as it confers resistance to aminopeptidase degradation—a key factor enabling oral bioavailability. Tyrosine's phenolic hydroxyl and glutamine's carboxamide groups facilitate hydrogen-bonding networks critical for V₂ receptor binding affinity [5] [9].
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 50 | Peptide backbone/side chains |
Hydrogen (H) | 72 | Solubility/stereochemistry |
Nitrogen (N) | 14 | Amide bonds/guanidino group |
Oxygen (O) | 14 | Carbonyl/hydroxyl groups |
Sulfur (S) | 2 | Disulfide bridge |
Desmopressin diacetate is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) using Wang or Rink amide resins (loading capacity: 0.4–0.7 mmol/g) [1] [5]. The process initiates with C-terminal glycine attachment, followed by sequential coupling of Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, and finally 3-mercaptopropionic acid. Coupling agents like N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieve >99.5% efficiency per cycle. Critical steps include:
Residue | Protecting Group | Coupling Solvent | Coupling Time (min) |
---|---|---|---|
D-Arg⁸ | Pbf | DMF | 90 |
Cys¹/⁶ | Trt | DMF/DCM (1:1) | 60 |
Asn⁴ | Trt | DMF | 45 |
Gln⁵ | Trt | DMF | 45 |
Tyr² | tBu | DMF | 60 |
Cyclization via Cys¹–Cys⁶ disulfide bond is achieved through two primary methods:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7